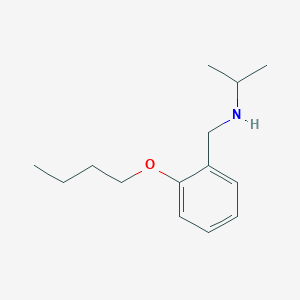

N-(2-Butoxybenzyl)-2-propanamine

Description

An Overview of Benzyl-Substituted Propanamines in Contemporary Chemical Science

Benzyl-substituted propanamines are a class of organic molecules characterized by a propanamine backbone to which a benzyl (B1604629) group is attached at the nitrogen atom. This structural motif is of considerable interest in medicinal chemistry and pharmacology due to its presence in a variety of biologically active compounds. Research into analogous structures, such as benzyl-substituted piperidines, has revealed their potential to interact with key biological targets like dopamine (B1211576) and serotonin (B10506) transporters. These transporters are crucial for regulating neurotransmitter levels in the brain, and their modulation can have profound effects on mood, cognition, and behavior.

Furthermore, studies on substituted aryl benzylamines have demonstrated their capacity to act as potent and selective enzyme inhibitors. This inhibitory action is critical in the development of new therapeutic agents for a variety of diseases. The synthesis and structure-activity relationships of N-benzyl substituted anilines have also been a subject of investigation, highlighting the versatility of the benzylamine (B48309) scaffold in generating diverse chemical libraries for screening. The specific substitution pattern on both the benzyl ring and the propanamine moiety can significantly influence the compound's physicochemical properties and its interaction with biological systems.

Research Significance and Potential of N-(2-Butoxybenzyl)-2-propanamine in Preclinical Investigations

While direct preclinical investigations on this compound are not extensively documented in publicly available literature, its structural components suggest several avenues for significant research. The core structure, N-benzylisopropylamine, is an isomer of methamphetamine and has been studied for its in-vitro toxicity. nih.govwikipedia.orgchemicalbook.com These studies provide a foundational understanding of the potential biological effects of the N-benzyl-2-propanamine core.

The "2-butoxybenzyl" substitution introduces a unique combination of steric and electronic properties. The ortho-butoxy group, in particular, may influence the molecule's conformation and its ability to bind to specific receptors or enzymes. Research on related N-(2-alkoxybenzyl) substituted phenethylamines has shown that such substitutions can dramatically improve binding affinity and functional activity at serotonin receptors. nih.gov For instance, N-(2-methoxybenzyl) and N-(2-hydroxybenzyl) substitutions have been found to enhance the agonist activity at 5-HT2A receptors. nih.gov This suggests that the butoxy group in this compound could play a crucial role in modulating its pharmacological profile.

The potential applications for this compound could lie in areas such as neuroscience, oncology, or anti-inflammatory research. For example, based on the activity of related compounds, it could be hypothesized that this compound may exhibit activity as a modulator of neurotransmitter systems or as an enzyme inhibitor. Preclinical investigations would be necessary to explore these possibilities, focusing on its receptor binding profile, enzyme inhibition kinetics, and effects on cellular signaling pathways. The synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers has demonstrated the feasibility of incorporating butoxy groups into aromatic systems, providing synthetic routes for accessing this compound and its analogues for further study. nih.gov

Delimitation of Research Focus and Objectives for this compound

Given the nascent stage of research on this compound, a clear delimitation of research focus is essential. The primary objectives for the academic investigation of this compound would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route for this compound and to fully characterize its chemical and physical properties.

In Vitro Pharmacological Profiling: To screen the compound against a panel of biologically relevant targets, including but not limited to, monoamine transporters (dopamine, serotonin, norepinephrine), various G-protein coupled receptors, and key enzymes implicated in disease pathways.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogues with variations in the alkoxy chain length (e.g., methoxy (B1213986), ethoxy, propoxy) and substitution position on the benzyl ring to understand the structural requirements for biological activity.

Preliminary In Vitro Toxicity Assessment: To evaluate the cytotoxic effects of the compound in various cell lines to establish a preliminary safety profile.

The research would initially be confined to in vitro and in silico models to establish a foundational understanding of the compound's properties and potential before any consideration of more complex biological systems. The findings from these studies would be crucial in determining whether this compound or its derivatives warrant further development as chemical probes or potential therapeutic leads.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-butoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-5-10-16-14-9-7-6-8-13(14)11-15-12(2)3/h6-9,12,15H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOLWEKJEAXYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Butoxybenzyl 2 Propanamine

Established Synthetic Routes for the N-Benzylated Propanamine Scaffold

The N-benzylated propanamine framework is a common structural motif, and its synthesis is well-documented in organic chemistry.

Classical Amination Reactions in Benzyl-Propanamine Synthesis

One of the most traditional methods for forming the N-benzyl bond is through direct nucleophilic substitution. researchgate.netnju.edu.cn This reaction typically involves treating a benzyl (B1604629) halide, such as 2-butoxybenzyl bromide, with 2-propanamine (isopropylamine). The lone pair of electrons on the nitrogen atom of isopropylamine (B41738) attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired C-N bond. A base is often added to neutralize the hydrogen halide byproduct. A significant drawback of this method is the potential for over-alkylation, where the resulting secondary amine can react further with the benzyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. nju.edu.cn Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. researchgate.net

Reductive Amination Approaches to Secondary Amine Compounds

Reductive amination is a highly versatile and widely used method for preparing secondary amines. researchgate.netnumberanalytics.commasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of N-(2-butoxybenzyl)-2-propanamine, this would involve reacting 2-butoxybenzaldehyde (B1266755) with 2-propanamine.

The reaction is typically a one-pot procedure performed under mild, weakly acidic conditions. wikipedia.org A variety of reducing agents can be used, each with specific characteristics. numberanalytics.com Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or nickel, offers a greener alternative by avoiding stoichiometric hydride reagents. numberanalytics.comwikipedia.org

Interactive Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics | Common Solvents |

| Sodium Borohydride | NaBH₄ | Can reduce the starting aldehyde/ketone; typically added after imine formation is complete. commonorganicchemistry.com | Methanol, Ethanol commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Stable in acidic solutions; selectively reduces imines. wikipedia.orgresearchgate.net Can be toxic due to cyanide. | Methanol commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective for imines; sensitive to water. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com | Dichloroethane (DCE), Tetrahydrofuran (THF) organic-chemistry.orgcommonorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (Pd/C, Ni) | Environmentally friendly ("green") method; avoids stoichiometric waste. numberanalytics.com | Various, including alcohols and hydrocarbons. |

Mitsunobu Reaction and Other Coupling Strategies for Ether and Amine Formation

The Mitsunobu reaction provides a powerful method for forming C-N bonds under mild conditions. thieme-connect.comacs.org This reaction can alkylate an amine using an alcohol. thieme-connect.com In the context of synthesizing the target molecule, this could involve reacting 2-butoxybenzyl alcohol with 2-propanamine in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). thieme-connect.comnih.gov A significant advantage of the Mitsunobu reaction is its ability to proceed with inversion of stereochemistry at the alcohol carbon, though this is not relevant for a primary alcohol like 2-butoxybenzyl alcohol. acs.org However, the reaction generates stoichiometric byproducts that can complicate purification. thieme-connect.com

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for C-N bond formation. wikipedia.orgacsgcipr.orgnumberanalytics.com This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.org To synthesize this compound, one could couple 2-propanamine with a 2-butoxybenzyl halide. libretexts.org The reaction's versatility allows for a wide range of substrates and functional group tolerance, often under milder conditions than classical methods. wikipedia.orgnumberanalytics.com The choice of palladium catalyst, phosphine ligand, and base is critical for success. acsgcipr.orgnih.gov

Development and Optimization of Novel Synthetic Pathways for this compound

Modern synthetic efforts focus on improving efficiency, enantioselectivity, and sustainability.

Enantioselective Synthesis and Chiral Resolution Techniques

The 2-propanamine unit of this compound contains a stereocenter, meaning the molecule can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer. Asymmetric reductive amination can be achieved by using a chiral catalyst, which directs the formation of one enantiomer over the other during the reduction of the imine. organic-chemistry.org

Alternatively, if a racemic mixture is produced, it can be separated into its individual enantiomers through a process called chiral resolution. researchgate.net This classic method involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid like tartaric acid or mandelic acid. researchgate.net This creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. researchgate.net After separation, the pure enantiomer of the amine is recovered by removing the resolving agent. Another approach is kinetic resolution, where a chiral catalyst or reagent selectively reacts with one enantiomer faster than the other, allowing the unreacted enantiomer to be isolated in high purity. acs.orgethz.chmdpi.com

Interactive Table 2: Examples of Chiral Resolving Agents for Amines

| Resolving Agent | Type of Compound | Principle of Separation |

| Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with different solubilities. |

| Mandelic Acid | Chiral α-Hydroxy Carboxylic Acid | Forms diastereomeric salts with different solubilities. |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | Forms diastereomeric salts with different solubilities. |

| Chiral Hydroxamic Acids | Chiral Acylating Agents | Used in catalytic kinetic resolution to selectively acylate one enantiomer. acs.orgethz.ch |

Application of Sustainable and Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. rsc.orgrsc.orgnih.gov For the synthesis of this compound, this involves several considerations.

One key principle is atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions, such as catalytic hydrogenation for reductive amination or the direct amination of alcohols, are highly atom-economical as they minimize the use of stoichiometric reagents that end up as waste. scribd.comresearchgate.netmdpi.com The direct amination of 2-butoxybenzyl alcohol with 2-propanamine, catalyzed by a transition metal complex, is an ideal green route as it theoretically produces only water as a byproduct. researchgate.netresearchgate.net

The use of hazardous solvents is another major concern. nih.gov Research focuses on replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. organic-chemistry.org Furthermore, employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused enhances the sustainability of the process. mdpi.com Adopting these principles not only reduces environmental impact but can also lead to more efficient and cost-effective synthetic routes. rsc.orgacs.org

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of derivatives and analogs of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance desired properties while minimizing undesirable ones. This process typically involves systematic structural modifications.

Modifications and Chain Extension on the Propanamine Backbone

Altering the aliphatic chain connecting the benzyl and amine moieties can significantly impact a molecule's flexibility, lipophilicity, and metabolic stability. For this compound, this could involve extending the propane (B168953) chain to a butane (B89635) or pentane (B18724) chain, or introducing branching. For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have shown that modifications at the C(3) position of the propionamide (B166681) backbone can lead to potent anticonvulsant activity. nih.gov However, similar systematic studies on the propanamine backbone of this compound are not documented.

Interactive Data Table: Hypothetical Modifications of the Propanamine Backbone

This table illustrates potential modifications to the propanamine backbone, based on general synthetic strategies. No specific literature detailing these modifications for this compound has been found.

| Derivative Name | Modification | Starting Materials | Potential Synthetic Reaction |

| N-(2-Butoxybenzyl)butan-2-amine | Chain extension | 2-Butoxybenzaldehyde, 2-butanamine | Reductive amination |

| 1-(2-Butoxybenzyl)propan-1-amine | Isomeric rearrangement | 2-Butoxybenzyl cyanide, Ethylmagnesium bromide | Grignard reaction followed by reduction |

| N-(2-Butoxybenzyl)-2-methylpropan-2-amine | Increased branching | 2-Butoxybenzaldehyde, tert-Butylamine | Reductive amination |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve physicochemical properties and overcome liabilities. researchgate.netresearchgate.net For this compound, the butoxy group, the benzyl ring, or the isopropylamine moiety could be targeted for bioisosteric replacement. Scaffold hopping involves replacing the core molecular framework with a different one that maintains a similar three-dimensional arrangement of key functional groups. This can lead to novel chemical entities with potentially improved properties. While the principles of bioisosterism and scaffold hopping are well-established, their specific application to this compound has not been reported in the literature.

Interactive Data Table: Hypothetical Bioisosteric Replacements

The following table provides hypothetical examples of bioisosteric replacements for different moieties of this compound. These are based on established bioisosteric principles, not on specific published research for this compound.

| Original Moiety | Bioisosteric Replacement | Resulting Compound (Hypothetical) | Rationale |

| Butoxy group (-O-CH₂(CH₂)₂CH₃) | Thioether (-S-CH₂(CH₂)₂CH₃) | N-(2-(Butylthio)benzyl)-2-propanamine | Modify lipophilicity and metabolic profile |

| Benzene ring | Thiophene ring | N-((5-(2-Propanamino)methyl)thiophen-2-yl)butane | Explore different aromatic systems |

| Isopropyl group | Cyclopropyl group | N-(2-Butoxybenzyl)cyclopropanamine | Introduce conformational constraint |

Molecular Mechanism of Action and Pharmacological Target Elucidation for N 2 Butoxybenzyl 2 Propanamine and Analogs Preclinical Focus

Investigation of Molecular Interactions and Receptor/Enzyme Binding Affinities

In Vitro Receptor Binding and Functional Assays (e.g., G-protein coupled receptors, ion channels)

No data are available on the binding profile or functional activity of N-(2-Butoxybenzyl)-2-propanamine at any G-protein coupled receptors, ion channels, or other receptor types.

In Vitro Enzyme Inhibition and Activation Profiling

There is no published research detailing the inhibitory or activating effects of this compound on any enzymes.

Characterization of Molecular Targets and Binding Sites

Without receptor binding or enzyme profiling data, the specific molecular targets and binding sites of this compound within biological systems have not been characterized.

Cellular and Subcellular Effects in In Vitro Models

Analysis of Cellular Pathway Perturbation

No studies have been conducted to analyze how this compound may perturb cellular signaling pathways.

Research into Intracellular Accumulation and Subcellular Localization

Information regarding the ability of this compound to accumulate within cells or its localization to specific subcellular compartments is not available in the current body of scientific literature.

Preclinical Research Data for this compound Remains Undisclosed in Publicly Accessible Literature

A comprehensive review of scientific databases, patent libraries, and scholarly articles has found no publicly available data regarding the molecular mechanism of action, pharmacological targets, or specific membrane permeability of the chemical compound this compound.

Despite extensive searches for preclinical information focusing on the membrane permeability, cellular transport mechanisms, and comparative mechanistic studies of this compound and its potential analogs, no specific research findings, data tables, or detailed experimental results could be located.

The inquiry sought to populate a detailed article structure focusing on highly specific aspects of the compound's preclinical profile. The requested sections included:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Butoxybenzyl 2 Propanamine Derivatives

Elucidating Key Pharmacophoric Elements within N-(2-Butoxybenzyl)-2-propanamine

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric elements include the substituted aromatic ring, the linking benzyl (B1604629) group, and the propanamine moiety. Understanding the contribution of each component is critical for designing more potent and selective analogs.

Impact of Substituents on the Aromatic Ring on Biological Activity

The nature and position of substituents on the aromatic ring of this compound analogues can significantly modulate their interaction with biological targets. While specific studies on this compound are limited, general principles from related N-benzylamine derivatives suggest that both electronic and steric factors play a crucial role. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of various substituents on the phenyl ring led to a range of biological activities, highlighting the sensitivity of the target receptor to the electronic and steric environment of this part of the molecule.

In other related compound classes, such as N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the lipophilicity and electronic properties of aromatic substituents, as defined by parameters like the Hammett constant (σ), have been shown to influence biological activity. rsc.org The presence of electron-donating or electron-withdrawing groups can alter the pKa of the molecule and its ability to form hydrogen bonds or engage in other non-covalent interactions with a receptor.

A hypothetical exploration of substituents on the aromatic ring of this compound could involve the introduction of halogens, alkyl groups, or methoxy (B1213986) groups at various positions to probe the electronic and steric requirements for optimal activity. The table below illustrates a potential SAR exploration for this class of compounds, based on general principles.

Table 1: Hypothetical Structure-Activity Relationship of Aromatic Ring Substituents in this compound Analogs

| Substituent (R) | Position on Aromatic Ring | Predicted Effect on Activity | Rationale |

| Hydrogen (H) | - | Baseline | Unsubstituted parent compound. |

| Fluoro (F) | 4-position | Potentially increased | Small, lipophilic, and can act as a hydrogen bond acceptor. |

| Chloro (Cl) | 4-position | Potentially increased | Larger than fluorine, affects electronics and lipophilicity. |

| Methyl (CH₃) | 4-position | Variable | Increases lipophilicity, may provide favorable steric interactions. |

| Methoxy (OCH₃) | 4-position | Variable | Can act as a hydrogen bond acceptor, affects electronics. |

| Nitro (NO₂) | 4-position | Potentially decreased | Strong electron-withdrawing group, may introduce unfavorable interactions. |

This table is illustrative and based on general SAR principles; specific experimental data for this compound is not publicly available.

Influence of Alkyl Chain Length and Branching on the Propanamine Moiety

The N-alkylamine portion of a molecule is critical for its interaction with many biological targets, influencing factors such as binding affinity and selectivity. For this compound, the isopropyl group on the nitrogen atom is a key feature. Altering the length and branching of this alkyl chain can have a significant impact on biological activity.

Studies on other N-alkylamine-containing compounds have demonstrated a clear relationship between alkyl chain length and biological effect. For example, in a series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, antimicrobial activity was found to increase with increasing alkyl chain length up to a certain point, after which a "cutoff effect" was observed. nih.gov This is often attributed to changes in lipophilicity and the ability of the alkyl chain to interact with hydrophobic pockets in the target protein or membrane. nih.gov The increased hydrophobic effect of longer chains can enhance membrane disruption. nih.gov

Similarly, branching of the alkyl chain can influence selectivity and potency. The isopropyl group in this compound provides a degree of steric bulk compared to a linear propyl group, which could be crucial for fitting into a specific binding site and may also affect metabolic stability.

Table 2: Hypothetical Influence of N-Alkyl Chain Modification on the Activity of N-(2-Butoxybenzyl)amine Analogs

| N-Alkyl Substituent | Modification | Predicted Effect on Activity | Rationale |

| Isopropyl (CH(CH₃)₂) | Baseline | - | Parent compound. |

| Ethyl (CH₂CH₃) | Shorter, less branched | Potentially decreased | Reduced steric bulk and lipophilicity. |

| n-Propyl (CH₂CH₂CH₃) | Same length, less branched | Potentially altered | Different spatial arrangement compared to isopropyl. |

| tert-Butyl (C(CH₃)₃) | More branched | Potentially decreased | Increased steric hindrance may prevent optimal binding. |

| Cyclopropyl | Cyclic | Potentially altered | Rigid structure restricts conformational flexibility. |

This table is illustrative and based on general SAR principles; specific experimental data for this compound is not publicly available.

Stereochemical Implications for Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since biological macromolecules like enzymes and receptors are chiral, they often exhibit stereospecificity in their interactions with small molecules. This compound possesses a chiral center at the second carbon of the propanamine moiety. Therefore, it can exist as two enantiomers, (R)- and (S)-N-(2-Butoxybenzyl)-2-propanamine.

It is highly probable that these two enantiomers will exhibit different biological activities. One enantiomer may fit more snugly into the binding site of a target protein, leading to a stronger and more effective interaction, while the other enantiomer may bind less avidly or not at all. The synthesis and biological evaluation of individual enantiomers are crucial steps in drug development to identify the more active and potentially less toxic isomer (the eutomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.

Development of Predictive QSAR Models for this compound Analogs

The development of a predictive QSAR model for this compound analogs would require a dataset of compounds with experimentally determined biological activities. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be employed to build the model.

A typical QSAR study involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, hydrophobic, and topological properties. The QSAR model then identifies the descriptors that are most correlated with the observed biological activity.

For a series of this compound analogs, a QSAR model could potentially reveal the key structural features that govern their activity. For example, the model might indicate that a specific combination of lipophilicity and electronic properties of the aromatic ring substituents is crucial for high potency. While no specific QSAR models for this compound are published, studies on related structures like 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives have successfully used QSAR to elucidate the importance of lipophilicity and electron-donating substituents for receptor binding affinity.

Integration of Physicochemical Descriptors in SAR Analysis

The integration of physicochemical descriptors is fundamental to both qualitative SAR and quantitative QSAR analyses. These descriptors provide a numerical representation of a molecule's properties, allowing for a more systematic and objective assessment of structure-activity relationships.

Key physicochemical descriptors relevant to the SAR of this compound analogs include:

Lipophilicity (logP or clogP): This descriptor measures a compound's affinity for a lipid environment versus an aqueous one. It is crucial for membrane permeability and can influence how a molecule reaches its target and is metabolized.

Electronic Descriptors (e.g., Hammett constants, pKa): These describe the electron-donating or electron-withdrawing nature of substituents and the ionization state of the molecule at physiological pH. They are critical for understanding electrostatic interactions and hydrogen bonding with the target.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule and describe its size, shape, and degree of branching.

By correlating these descriptors with biological activity, researchers can gain a deeper understanding of the molecular properties that drive the desired pharmacological effect. For instance, a strong correlation between activity and logP might suggest that increasing lipophilicity could enhance potency, up to a certain point. Similarly, a correlation with electronic descriptors can guide the selection of substituents to optimize electrostatic interactions with the target. In the analysis of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, multiple regression analysis showed that the global lipophilicity could be expressed as the sum of contributions from different substituents, highlighting the power of integrating physicochemical descriptors. rsc.org

Structure-Activity Landscape Analysis (SALA) for Chemical Space Exploration

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the Structure-Activity Landscape Analysis (SALA) for the chemical space exploration of this compound and its derivatives. SALA is a sophisticated chemoinformatic method that requires extensive datasets of structurally related compounds and their corresponding biological activities to map out the chemical space and identify regions of high and low activity, as well as "activity cliffs."

While direct SALA studies on this compound are not publicly available, the principles of Structure-Activity Relationship (SAR) have been explored in broader classes of benzylamine (B48309) and N-benzyl derivatives. These studies, while not employing SALA methodology, provide foundational insights into how structural modifications can influence biological activity.

For instance, research on N-benzyl phenethylamines has shown that substitutions on the N-benzyl group can significantly alter receptor binding affinity and functional activity at serotonin (B10506) receptors. nih.gov Specifically, N-(2-hydroxybenzyl) substituted compounds generally demonstrated high activity. nih.gov In another context, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as deubiquitinase inhibitors revealed a strong correlation between the inhibitory concentrations (IC50 values) and their effects in cancer cell lines, leading to the identification of potent nanomolar inhibitors. nih.gov

Furthermore, the exploration of benzylamine derivatives has not been limited to biological activity. Investigations into the aqueous solubility of salts of benzylamine derivatives have shown that N-methylation can significantly increase solubility by reducing the crystal lattice energy. nih.gov Such structure-property relationship (SPR) studies are crucial for drug development, as they influence the pharmacokinetic profile of a compound.

Although no direct SALA data for this compound exists in the available literature, the following table presents a hypothetical framework for how such data would be structured, based on common practices in medicinal chemistry. The data presented is illustrative and does not represent actual experimental findings.

Hypothetical SALA Data for this compound Derivatives

| Compound ID | R1 (para-position on Benzyl Ring) | R2 (Amine substituent) | IC50 (nM) | Activity Cliff |

| 1 | -H | -CH(CH3)2 | 500 | |

| 2 | -F | -CH(CH3)2 | 450 | No |

| 3 | -Cl | -CH(CH3)2 | 200 | Yes |

| 4 | -OCH3 | -CH(CH3)2 | 75 | Yes |

| 5 | -H | -CH3 | 800 | |

| 6 | -H | -C2H5 | 700 | No |

This table illustrates how systematic modifications to the core structure of this compound could influence its inhibitory concentration (IC50). An "activity cliff" would be noted where a small change in chemical structure leads to a disproportionately large change in biological activity.

Preclinical Insights into this compound: A Focus on Non-Human Research Applications

Disclaimer: Publicly available preclinical research data specifically for the chemical compound this compound is limited. Therefore, this article extrapolates potential research applications and metabolic pathways based on established knowledge of structurally related compounds, including N-benzyl derivatives, secondary amines, and aromatic ethers. The information presented herein is intended for research and informational purposes and is based on general principles of pharmacology and drug metabolism.

Preclinical Research Applications and in Vitro/in Vivo Non Human Investigations

The preclinical evaluation of a novel chemical entity such as N-(2-Butoxybenzyl)-2-propanamine involves a structured approach to characterize its biological activity and metabolic profile. This process relies on a combination of in vitro and in vivo models to predict its potential therapeutic effects and disposition in a biological system.

The initial phase of investigating a new compound like this compound involves the development of robust screening assays. These assays are crucial for identifying and validating its biological targets and mechanism of action.

Biochemical Assays: Given the structural motifs of this compound, which include an aromatic amine, biochemical assays would likely be employed to assess its interaction with specific enzymes or receptors. For instance, if the compound is hypothesized to be an enzyme inhibitor, assays measuring the catalytic activity of the target enzyme in the presence of varying concentrations of the compound would be conducted. Techniques such as fluorescence-based assays are common, where the enzymatic reaction produces a fluorescent product, allowing for high-throughput screening. acs.org For example, a fluorimetric assay could be designed to detect the inhibition of a particular enzyme, with results expressed as the half-maximal inhibitory concentration (IC50).

Cell-Based Assays: Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. These assays can assess a compound's effects on cellular processes such as proliferation, apoptosis, or specific signaling pathways. For a compound like this compound, a variety of cancer cell lines could be used to screen for potential anti-proliferative effects. ijper.org The MTT assay, which measures cell metabolic activity as an indicator of cell viability, is a standard method. researchgate.net Additionally, more specific assays, such as those measuring the inhibition of particular cell signaling pathways or the expression of target proteins, would be employed to elucidate the mechanism of action. nih.gov

Illustrative Data Table for a Hypothetical Biochemical Assay:

| Target Enzyme | Assay Principle | Measured Parameter | Hypothetical IC50 (µM) for this compound |

| Monoamine Oxidase B (MAO-B) | Fluorometric detection of H2O2 production | Enzyme Inhibition | 15.2 |

| Histone Deacetylase (HDAC) | Fluorometric measurement of deacetylase activity | Enzyme Inhibition | 8.7 |

| USP7 | Measurement of deubiquitinating activity | Enzyme Inhibition | 40.8 nih.gov |

Following initial screening and validation, more in-depth efficacy studies are conducted in both in vitro and in vivo models to understand the compound's pharmacological effects.

The in vitro efficacy of this compound would be evaluated across a panel of established cell lines relevant to a hypothesized therapeutic area, such as oncology. For instance, if initial screens suggest anticancer potential, the compound would be tested against various human cancer cell lines. These studies aim to determine the compound's potency and selectivity. nih.gov

Illustrative Data Table for Hypothetical In Vitro Efficacy in Cancer Cell Lines:

| Cell Line | Cancer Type | Assay | Hypothetical GI50 (µM) for this compound |

| MDA-MB-231 | Breast Cancer | SRB Assay | 55.3 |

| LNCaP | Prostate Cancer | MTT Assay | 29.6 nih.gov |

| RS4;11 | Leukemia | MTT Assay | 41.6 nih.gov |

| A549 | Lung Cancer | MTT Assay | 72.1 |

Promising in vitro results would warrant progression to in vivo studies using animal models. These studies are critical for assessing the compound's efficacy in a whole organism and for understanding its pharmacokinetic and pharmacodynamic properties. The choice of animal model depends on the therapeutic target. For example, in cancer research, human tumor xenograft models in immunocompromised mice are commonly used. In these models, human cancer cells are implanted in mice, and the effect of the compound on tumor growth is evaluated. acs.org

Mechanism-based research in animal models might involve measuring biomarkers to confirm that the compound is engaging its intended target in the body. This could include analyzing tissue samples for changes in protein expression or enzyme activity following treatment with the compound.

Understanding how a compound is metabolized is a critical component of preclinical research. These studies help to identify potential active or toxic metabolites and to predict the compound's clearance from the body.

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: For a compound with the structure of this compound, several Phase I metabolic pathways are plausible. The N-benzyl group is susceptible to N-dealkylation , a common reaction catalyzed by cytochrome P450 enzymes, which would yield 2-butoxybenzaldehyde (B1266755) and 2-propanamine. mdpi.comsemanticscholar.org The butoxy side chain could undergo O-dealkylation to form a phenol, which could then be further metabolized. Hydroxylation of the aromatic rings is also a likely metabolic route. mdpi.com

Phase II Metabolism: The functional groups introduced during Phase I metabolism, such as hydroxyl groups, can then undergo Phase II conjugation reactions. Glucuronidation , the attachment of glucuronic acid, is a major Phase II pathway that increases the water solubility of metabolites, facilitating their excretion. Phenolic metabolites are readily conjugated with glucuronic acid. N-acetylation of the primary amine formed after dealkylation is another possible Phase II pathway.

Illustrative Data Table of Predicted Metabolites:

| Metabolite | Metabolic Pathway |

| 2-Butoxybenzaldehyde | N-dealkylation |

| 2-Propanamine | N-dealkylation |

| N-(2-Hydroxybenzyl)-2-propanamine | O-Dealkylation of butoxy group |

| Hydroxylated this compound | Aromatic Hydroxylation |

| Glucuronide conjugate of phenolic metabolite | Glucuronidation |

| N-Acetyl-2-propanamine | N-acetylation |

Cytochrome P450 (CYP) Enzymes: The CYP family of enzymes, primarily located in the liver, are the major drivers of Phase I metabolism. mdpi.com In vitro studies using human liver microsomes or recombinant CYP enzymes would be conducted to identify the specific CYP isozymes responsible for the metabolism of this compound. This information is crucial for predicting potential drug-drug interactions. For N-benzyl derivatives, CYP enzymes are known to catalyze N-debenzylation. researchgate.net

Other Enzymes: Besides CYPs, other enzymes can contribute to metabolism. For instance, flavin-containing monooxygenases (FMOs) can also be involved in the N-oxidation of secondary amines, although CYP-mediated oxidation is often more prominent. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes responsible for glucuronidation in Phase II metabolism.

Advanced Analytical and Computational Methodologies in N 2 Butoxybenzyl 2 Propanamine Research

Chromatographic and Spectroscopic Techniques for Research Compound Characterization and Quantification

The precise identification and quantification of N-(2-Butoxybenzyl)-2-propanamine and its related compounds rely on a suite of powerful spectroscopic and chromatographic methods. These techniques provide definitive structural information and are essential for purity assessment and the study of metabolic pathways.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Applications

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula, C₁₄H₂₃NO.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion. nih.govresearchgate.net In the study of this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for N-benzyl compounds often involve cleavage at the bonds adjacent to the nitrogen atom. nih.gov For this compound, predictable fragmentation includes benzylic cleavage, loss of the isopropyl group, and scission of the butoxy chain.

Predicted Fragmentation Patterns for this compound in MS/MS

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₁₄H₂₄NO]⁺ | 222.1852 | Parent Ion |

| [M-C₃H₇]⁺ | [C₁₁H₁₆O]⁺ | 164.1201 | Loss of isopropyl radical |

| [C₇H₇O]⁺ | [CH₂(C₆H₄)O]⁺ | 107.0497 | Benzylic cleavage with rearrangement |

| [C₁₁H₁₅O]⁺ | [C₄H₉O(C₆H₄)CH₂]⁺ | 149.1123 | Cleavage of the N-C(isopropyl) bond |

| [C₄H₉]⁺ | [CH₃(CH₂)₃]⁺ | 57.0704 | Loss of butyl group from ether |

This table contains predicted data based on established fragmentation principles. Actual experimental results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. nih.govresearchgate.net One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are used to map the precise connectivity of all atoms in the this compound molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum identifies all unique carbon atoms. beilstein-journals.org Based on the structure, a set of predicted chemical shifts can be estimated. pdx.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | 6.8 - 7.3 | 110 - 160 |

| Alkoxy | O-CH₂- | ~4.0 | ~68 |

| Benzylic | Ar-CH₂-N | ~3.8 | ~50 |

| Isopropyl (CH) | N-CH(CH₃)₂ | ~2.9 | ~52 |

| Isopropyl (CH₃) | N-CH(CH₃)₂ | ~1.1 | ~23 |

| Butyl (CH₂) | -O-CH₂CH₂CH₂CH₃ | ~1.7 | ~31 |

| Butyl (CH₂) | -O-CH₂CH₂CH₂CH₃ | ~1.5 | ~19 |

This table contains predicted data based on standard chemical shift values and data from analogous compounds. chemicalbook.commdpi.com Actual experimental results may vary.

Advanced Chromatographic Separations (HPLC, GC-MS, LC-MS) for Purity Assessment and Metabolite Profiling

Chromatographic techniques are essential for separating this compound from impurities and for profiling its metabolites in biological systems.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. researchgate.net A typical analysis would use a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the amine. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile compounds. This compound is sufficiently volatile for GC-MS analysis, which can provide both retention time and mass spectral data for identification and purity assessment. For related polar amines, derivatization is sometimes used to improve chromatographic behavior. osti.govnih.govosti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS, is the cornerstone of metabolite profiling studies. nih.govmdpi.com If this compound were introduced into a biological system, LC-MS would be used to detect and identify metabolites formed through various biotransformations. nih.gov

Potential Metabolic Pathways and Analytical Approaches

| Metabolic Reaction | Potential Metabolite | Primary Analytical Technique |

|---|---|---|

| O-Debutylation | 2-((2-Propylamino)methyl)phenol | LC-MS/MS |

| N-Deisopropylation | 2-Butoxybenzylamine | LC-MS/MS, GC-MS |

| Aromatic Hydroxylation | N-(2-Butoxy-x-hydroxybenzyl)-2-propanamine | LC-MS/MS |

| N-Oxidation | This compound N-oxide | LC-MS/MS |

Crystallographic and Conformational Analysis

Understanding the three-dimensional structure and dynamic behavior of this compound is achieved through crystallographic and computational methods. These analyses reveal the molecule's solid-state arrangement and its preferred shapes, or conformations.

X-ray Diffraction Studies of this compound and its Cocrystals

Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of molecular structure by mapping electron density to determine atomic positions, bond lengths, and bond angles in a crystalline solid. researchgate.net Obtaining a suitable single crystal of a flexible molecule like this compound can be challenging due to its numerous rotatable bonds, which can lead to conformational disorder. rsc.orgacs.orgnih.gov

One strategy to overcome this is the formation of cocrystals . By combining this compound (which contains a hydrogen bond acceptor in its amine nitrogen) with a coformer molecule that is a hydrogen bond donor (such as a dicarboxylic acid), it may be possible to form a more ordered and stable crystalline lattice suitable for SCXRD analysis.

When a crystal structure is determined, it is defined by a specific set of parameters.

Illustrative Crystallographic Data Table for a Molecular Cocrystal

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₄H₂₃NO · C₄H₆O₄ | Formula of the compound and coformer (e.g., succinic acid) |

| Formula Weight | 339.41 | Molecular weight of the asymmetric unit |

| Crystal System | Monoclinic | The crystal lattice system |

| Space Group | P2₁/c | Symmetry group of the crystal |

| a, b, c (Å) | 10.1, 15.2, 12.5 | Unit cell dimensions |

| α, γ (°) | 90 | Unit cell angles |

| β (°) | 98.5 | Unit cell angle |

| Volume (ų) | 1902 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

This table is illustrative, based on typical values for organic cocrystals, researchgate.netjhu.edu and does not represent measured data for this compound.

Investigation of Molecular Conformations and Dynamics

The flexibility of this compound means it can adopt numerous spatial arrangements, or conformations, due to rotation around its single bonds. The study of these conformations is critical as they can influence the molecule's interactions.

The solid-state conformation is determined by X-ray crystallography, revealing how intermolecular forces and packing efficiency dictate the molecule's shape in the crystal. rsc.org However, in solution or in the gas phase, the molecule may adopt different, lower-energy conformations.

Computational modeling , using methods like Density Functional Theory (DFT), is employed to explore the potential energy surface of the molecule. nih.govnih.gov These calculations can identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. nih.gov This provides insight into the molecule's flexibility and the relative populations of different conformers at equilibrium.

Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description | Implication for Molecular Shape |

|---|---|---|

| O-C1 (butoxy) | Connects the butoxy chain to the phenyl ring | Orients the butyl group relative to the aromatic plane |

| C-C (in butyl) | Bonds within the flexible butyl chain | Allows the chain to adopt various extended or folded shapes |

| C(aryl)-C(benzyl) | Connects the benzyl (B1604629) carbon to the phenyl ring | Minimal rotation, largely planar |

| C(benzyl)-N | Connects the benzyl group to the amine | Determines the position of the isopropyl group relative to the benzyl moiety |

In Silico Approaches for Molecular Design and Target Prediction

In modern chemical and pharmaceutical research, in silico methods are indispensable for accelerating the discovery and design of new molecules and for predicting their potential biological targets. These computational tools allow researchers to model, simulate, and analyze chemical compounds and their interactions with biological systems, thereby reducing the time and cost associated with laboratory experiments.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a potential drug molecule, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-target complex over time. MD simulations provide a detailed view of the conformational changes and intermolecular interactions, offering insights into the flexibility of the binding pocket and the ligand itself. This can help to refine the initial docking poses and provide a more accurate picture of the binding event.

De Novo Design and Virtual Screening Methodologies

De novo design refers to the computational creation of novel molecular structures with desired properties, starting from scratch. These algorithms can build a molecule atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. This approach has the potential to generate highly novel and optimized ligands that may not be present in existing chemical libraries.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing chemical compounds to identify those that are most likely to bind to a specific biological target. This method can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the properties of known active compounds to find similar molecules. Virtual screening is a cost-effective way to prioritize compounds for experimental testing.

Chemoinformatics and Large-Scale Chemical Database Mining for Related Scaffolds

Chemoinformatics combines chemistry, computer science, and information science to analyze and organize large amounts of chemical data. This field is instrumental in identifying structure-activity relationships (SAR), where the biological activity of a compound is related to its chemical structure. By mining large chemical databases, researchers can identify common chemical scaffolds among molecules with similar biological activities.

This large-scale data mining can uncover trends and patterns that are not apparent from a small set of compounds. It allows for the identification of promising molecular frameworks that can be further optimized for desired properties. Chemoinformatics tools are also essential for managing the vast datasets generated in high-throughput screening and computational studies.

Future Research Directions and Translational Opportunities Strictly Preclinical/academic

Development of N-(2-Butoxybenzyl)-2-propanamine Analogs as Chemical Probes for Biological Systems

A crucial step in understanding the function of any new bioactive compound is the development of chemical probes. These are molecules designed to interact with specific biological targets, enabling researchers to study their roles in cellular and physiological processes. The synthesis of analogs of this compound could yield valuable tools for such investigations.

Future research in this area could focus on systematic modifications of the this compound scaffold. Key areas for structural alteration could include:

Modification of the Butoxy Group: Altering the length and branching of the alkoxy chain could influence the compound's lipophilicity and steric interactions with potential binding pockets.

Substitution on the Benzyl (B1604629) Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic ring could modulate the electronic properties and binding affinity of the molecule.

Alterations to the Propanamine Moiety: Changes to the isopropyl group could impact the compound's interaction with its biological target and its metabolic stability.

The resulting library of analogs would then be screened in various in vitro assays to identify compounds with high affinity and selectivity for a particular biological target. These chemical probes could then be utilized to explore the function of their target proteins in cellular signaling pathways.

Exploration of Novel Receptor Subtype Selectivity or Enzyme Isoform Specificity

Many drugs and research compounds exert their effects by binding to specific receptors or enzymes. Often, these proteins exist as multiple subtypes or isoforms, which can have distinct physiological roles. A compound that selectively interacts with one subtype over others can be a powerful research tool and a more targeted therapeutic agent.

A key area of future preclinical research for this compound would be to screen it against a wide panel of receptors and enzymes to identify any potential biological targets. Should initial hits be identified, subsequent studies would focus on determining its selectivity profile. For instance, if the compound shows activity at a particular G protein-coupled receptor (GPCR), it would be crucial to test its binding affinity and functional activity at other related GPCR subtypes. nih.govnih.gov

The discovery of high selectivity for a specific receptor subtype or enzyme isoform would be a significant finding. It would not only provide insights into the structure-activity relationships of this chemical scaffold but also offer a starting point for the design of more potent and selective modulators.

| Potential Research Area | Description | Example Techniques |

| Receptor Binding Assays | To determine the affinity of this compound and its analogs for a panel of receptor subtypes. | Radioligand binding assays, fluorescence polarization assays. |

| Enzyme Inhibition Assays | To assess the ability of the compound to inhibit the activity of specific enzyme isoforms. | Spectrophotometric assays, fluorometric assays. |

| Functional Cellular Assays | To measure the downstream cellular effects of receptor or enzyme modulation in cells expressing specific subtypes or isoforms. | cAMP assays, calcium imaging, reporter gene assays. |

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects (in vitro/non-human in vivo)

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating various "omics" technologies would be invaluable. This approach allows for the simultaneous measurement of thousands of molecular changes within a biological system in response to a chemical perturbation.

In a preclinical setting, this could involve treating cell cultures or model organisms (e.g., zebrafish, rodents) with this compound and then performing a combination of the following analyses:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns.

Proteomics: To analyze alterations in protein levels and post-translational modifications.

Metabolomics: To measure changes in the levels of small molecule metabolites.

By integrating these large datasets, researchers could construct a detailed picture of the cellular pathways and networks affected by the compound. This systems-level view can reveal unexpected mechanisms of action and identify potential biomarkers of the compound's activity. Such an approach would be instrumental in forming a foundational understanding of the bioactivity of this compound in a non-human context.

| Omics Technology | Information Gained |

| Transcriptomics | Changes in gene expression levels. |

| Proteomics | Alterations in protein abundance and modifications. |

| Metabolomics | Fluctuations in endogenous small molecules. |

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-Butoxybenzyl)-2-propanamine be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves a condensation reaction between 2-butoxybenzyl chloride and 2-propanamine, followed by reduction. Key steps include:

- Temperature Control : Maintain reaction temperatures between 40–60°C to avoid side reactions (e.g., over-alkylation) .

- pH Optimization : Use a base like sodium hydroxide (1–2 M) under reflux to neutralize HCl byproducts and drive the reaction forward .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to identify protons on the benzyl (δ 6.8–7.2 ppm), butoxy (δ 3.4–4.0 ppm), and propanamine (δ 1.0–1.5 ppm) groups. ¹³C NMR confirms carbonyl and quaternary carbons .

- FTIR : Detect amine N-H stretches (~3300 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (expected m/z ~235) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer :

- Store in amber vials under inert gas (argon) at –20°C to prevent oxidation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to monitor degradation (e.g., hydrolysis of the butoxy group) .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Dispose of waste via neutralization (1 M HCl for amines) and incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Perform meta-analysis of existing data, focusing on structural analogs (e.g., methoxy or nitro substituents) to identify substituent-activity relationships .

- Use standardized in vitro assays (e.g., radioligand binding for receptor affinity) under controlled conditions (pH 7.4, 37°C) to minimize variability .

Q. What experimental strategies are effective for studying the interaction of this compound with biological receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated ligands (e.g., ³H-serotonin) to quantify receptor affinity (Kd values) in brain tissue homogenates .

- Molecular Docking : Model the compound’s 3D structure (DFT-optimized geometry) against serotonin or dopamine receptors to predict binding pockets .

- SAR Studies : Synthesize analogs (e.g., varying alkoxy chain length) to correlate structural features with activity .

Q. How can HPLC-MS methods be developed to detect this compound metabolites in biological samples?

- Methodological Answer :

- Column : C18 (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water.

- Ionization : ESI+ mode for protonated ions (m/z 235 → 154 fragment).

- Validation : Spike plasma samples with known concentrations (1–100 ng/mL) to assess recovery (>85%) and LOQ (0.5 ng/mL) .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict logP (≈2.5) and pKa (~9.5 for the amine) .

- MD Simulations : Simulate solvation in water/octanol to estimate partition coefficients and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.